molecular formula C14H14F4N4 B12237509 7-Fluoro-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazoline

7-Fluoro-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazoline

Cat. No.: B12237509
M. Wt: 314.28 g/mol
InChI Key: MHTPBCFHTLMOJT-UHFFFAOYSA-N
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Description

7-Fluoro-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazoline is a fluorinated quinazoline derivative. This compound is of interest due to its unique chemical structure, which includes both fluorine and trifluoroethyl groups. These groups can impart significant biological activity and stability, making the compound valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazoline typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the fluoro and trifluoroethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups like amines or halides.

Scientific Research Applications

7-Fluoro-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine and trifluoroethyl groups can enhance its binding affinity and specificity, leading to more potent biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-4-chloroquinoline: Another fluorinated quinazoline derivative with similar chemical properties.

    2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenyl)isoindolin-1-one: A compound with a similar trifluoroethyl group but different core structure.

Uniqueness

7-Fluoro-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazoline is unique due to its specific combination of fluorine and trifluoroethyl groups, which can impart distinct biological activity and stability. This makes it a valuable compound for various research applications, particularly in drug development and material science.

Properties

Molecular Formula

C14H14F4N4

Molecular Weight

314.28 g/mol

IUPAC Name

7-fluoro-4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]quinazoline

InChI

InChI=1S/C14H14F4N4/c15-10-1-2-11-12(7-10)19-9-20-13(11)22-5-3-21(4-6-22)8-14(16,17)18/h1-2,7,9H,3-6,8H2

InChI Key

MHTPBCFHTLMOJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=NC=NC3=C2C=CC(=C3)F

Origin of Product

United States

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